molecular formula C7H11N3 B14904796 1,3-dimethyl-5,6-dihydro-4H-pyrrolo[3,4-c]pyrazole

1,3-dimethyl-5,6-dihydro-4H-pyrrolo[3,4-c]pyrazole

Cat. No.: B14904796
M. Wt: 137.18 g/mol
InChI Key: XRVVLHCNRGDWNG-UHFFFAOYSA-N
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Description

1,3-Dimethyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring. Compounds with this scaffold have exhibited various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dimethyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole involves several steps:

    Preparation of Pyrrole Derived α,β-Alkynyl Ketones: This step involves the preparation of pyrrole-derived α,β-alkynyl ketones.

    Sonogashira Cross-Coupling: Different groups are introduced into the alkyne using Sonogashira cross-coupling.

    Preparation of Pyrazole: The reaction between α,β-alkynyls and hydrazine monohydrate forms pyrazole.

    Cyclization Catalyzed by Gold: Pyrazoles are cyclized by alkyne groups using gold as a catalyst.

    Final Cyclization by NaH: The final cyclization step is carried out using sodium hydride (NaH).

Industrial Production Methods

Industrial production methods for 1,3-Dimethyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole are not well-documented in the literature. the synthetic routes mentioned above can be adapted for large-scale production with appropriate optimization of reaction conditions and catalysts.

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions.

    Reduction: Reduction reactions can be carried out using suitable reducing agents.

    Substitution: The compound can undergo substitution reactions with different reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Various nucleophiles and electrophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

1,3-Dimethyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-Dimethyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole involves its interaction with specific molecular targets and pathways. For example, it has been identified as a potent inhibitor of Aurora kinases, which play a crucial role in cell division. By inhibiting these kinases, the compound can exert antiproliferative effects on cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Dimethyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole is unique due to its specific structure and the range of biological activities it exhibits. Its ability to inhibit Aurora kinases and other anticancer kinase targets makes it a valuable compound for further research and development .

Properties

Molecular Formula

C7H11N3

Molecular Weight

137.18 g/mol

IUPAC Name

1,3-dimethyl-5,6-dihydro-4H-pyrrolo[3,4-c]pyrazole

InChI

InChI=1S/C7H11N3/c1-5-6-3-8-4-7(6)10(2)9-5/h8H,3-4H2,1-2H3

InChI Key

XRVVLHCNRGDWNG-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1CNC2)C

Origin of Product

United States

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